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Compound of Interest

Compound Name: Fmoc-N-Me-Leu-OH

Cat. No.: B549960 Get Quote

Fmoc-N-methyl-L-leucine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and applications of Fmoc-N-methyl-L-leucine. This derivative of the

essential amino acid L-leucine is a critical building block in modern peptide synthesis, offering

unique advantages in the design and development of novel peptide-based therapeutics and

research tools.

Core Physical and Chemical Properties
Fmoc-N-methyl-L-leucine is a white to off-white solid, valued for its enhanced stability and

solubility in common organic solvents used in peptide synthesis.[1] The introduction of a methyl

group on the alpha-amino nitrogen atom imparts specific conformational constraints and

resistance to enzymatic degradation in the resulting peptides.
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Property Value Reference(s)

Molecular Formula C₂₂H₂₅NO₄ [1][2]

Molecular Weight 367.44 g/mol [1][2]

CAS Number 103478-62-2 [1][2]

Appearance White to off-white solid/powder [1]

Melting Point 113-118 °C [1][2]

Optical Rotation [α]²⁰/D = -21 ± 3º (c=1 in DMF) [1][2]

Purity (HPLC) ≥98% [1]

Solubility
Slightly soluble in water.

Soluble in DMF.
[3]

Storage Temperature 0 - 8 °C [1]

Spectroscopic Data
Detailed experimental spectra for Fmoc-N-methyl-L-leucine are not widely available in public

spectral databases. However, based on its chemical structure, the following spectral

characteristics are expected:

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show

characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8

ppm, and protons of the fluorenylmethyloxy group between 4.2 and 4.5 ppm). The N-methyl

group would appear as a singlet, likely in the range of 2.7-3.0 ppm. The protons of the

leucine side chain (isobutyl group) would be observed in the aliphatic region (approx. 0.9-1.8

ppm), along with the alpha-proton.

¹³C NMR: The carbon nuclear magnetic resonance spectrum will display signals

corresponding to the carbonyl carbons of the carboxyl and Fmoc groups (in the range of

170-180 ppm and ~156 ppm, respectively). The aromatic carbons of the Fmoc group will

resonate between 120 and 145 ppm. The N-methyl carbon is expected around 30-35 ppm,

and the carbons of the leucine side chain will appear in the upfield region.
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Mass Spectrometry: The expected exact mass for the [M+H]⁺ ion would be approximately

368.1856 m/z. Fragmentation patterns would likely show the loss of the Fmoc group

(222.0786 Da) and other characteristic fragments of the N-methyl-L-leucine core.

Experimental Protocols
Synthesis of Fmoc-N-methyl-L-leucine via Solid-Phase
Methylation
A common and efficient method for the synthesis of Fmoc-N-methyl amino acids is through on-

resin methylation.[4] This protocol is adapted from established solid-phase synthesis

techniques.[4]

Materials:

2-Chlorotrityl chloride (2-CTC) resin

Fmoc-L-leucine

Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Piperidine

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

2-Mercaptoethanol

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Trifluoroacetic acid (TFA)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10660853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660853/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-leucine and DIPEA in DCM and

add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol/DIPEA in

DCM.

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5-10

minutes (repeat once) to remove the Fmoc group. Wash thoroughly with DMF.

Sulfonamide Formation: Dissolve o-NBS-Cl and collidine in NMP and add to the resin.

Agitate for 1-2 hours to protect the primary amine. Wash with NMP and DCM.

N-Methylation: Treat the resin with a solution of DBU and either dimethyl sulfate or methyl

iodide in NMP. Agitate for 30-60 minutes. Repeat this step to ensure complete methylation.

Wash with NMP.

Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol and DBU in

NMP to remove the o-NBS group. Wash with NMP.

Fmoc Protection: Add a solution of Fmoc-OSu and DIPEA in DCM to the resin and agitate for

2-4 hours to re-introduce the Fmoc protecting group. Wash with DCM and DMF.

Cleavage from Resin: Treat the resin with a solution of 1% TFA in DCM to cleave the final

product from the solid support. Collect the filtrate and neutralize with a base (e.g., pyridine).

Purification: Purify the crude product by flash column chromatography (silica gel) using a

suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid).

Use of Fmoc-N-methyl-L-leucine in Solid-Phase Peptide
Synthesis (SPPS)
Fmoc-N-methyl-L-leucine is a key building block in the synthesis of peptides with N-methylated

residues.[1] The following is a standard protocol for its incorporation into a peptide chain using

manual or automated solid-phase peptide synthesis.[5]

Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

Fmoc-N-methyl-L-leucine

DMF

20% Piperidine in DMF

Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

DIPEA

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Diethyl ether

Methodology:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for

5-10 minutes. Drain and repeat this step once. Wash the resin thoroughly with DMF.

Amino Acid Coupling: In a separate vial, dissolve Fmoc-N-methyl-L-leucine (typically 3-5

equivalents relative to the resin loading), a coupling reagent (e.g., HCTU, 3-5 eq.), and

DIPEA (6-10 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-4

hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove

excess reagents and byproducts.

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the

peptide chain.

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection as described in step 2.
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Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add a cleavage

cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and

remove any acid-labile side-chain protecting groups.

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the

cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with

cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Visualizations
Synthesis Workflow of Fmoc-N-methyl-L-leucine
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Caption: Solid-phase synthesis of Fmoc-N-methyl-L-leucine.

Experimental Workflow for SPPS using Fmoc-N-methyl-
L-leucine
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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.
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Logical Relationships of N-Methylation on Peptide
Properties

N-Methylation of Leucine

Alters Backbone Conformation Removes Amide H-Bond Donor

Altered Receptor Binding Affinity Increased Proteolytic Stability Modified Solubility

Enhanced Membrane Permeability
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Caption: Effects of N-methylation on peptide properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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